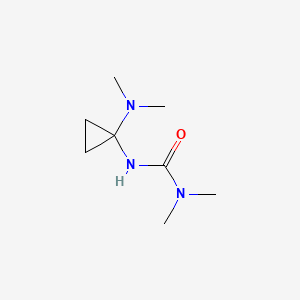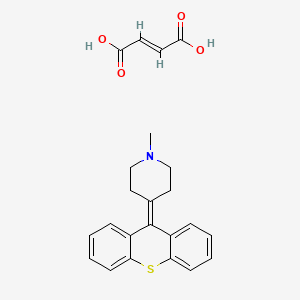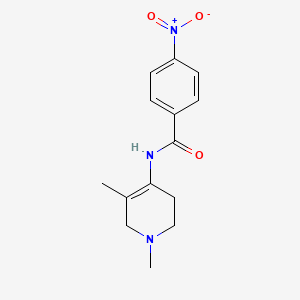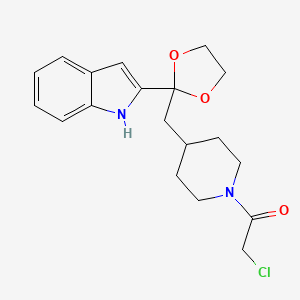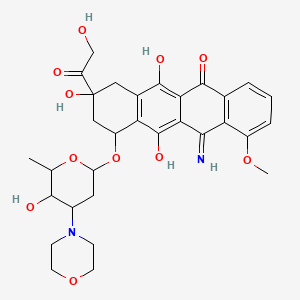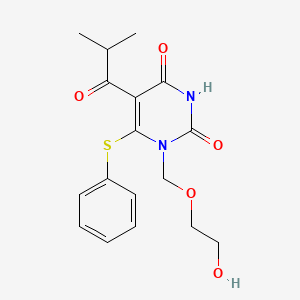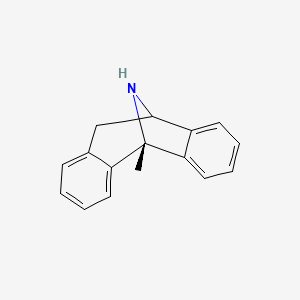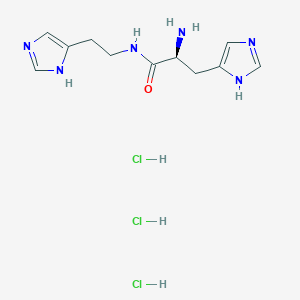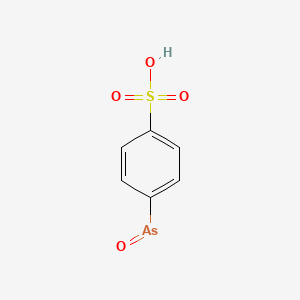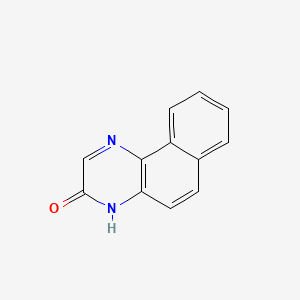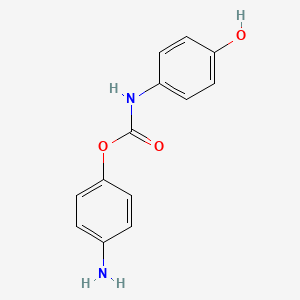
p-Aminophenyl p-hydroxycarbanilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Aminophenyl p-hydroxycarbanilate: is an organic compound that features both an amino group and a hydroxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Aminophenyl p-hydroxycarbanilate typically involves the reaction of p-aminophenol with a suitable carbanilate precursor. One common method is the reaction of p-aminophenol with p-hydroxycarbanilic acid under acidic or basic conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or water and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: p-Aminophenyl p-hydroxycarbanilate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce primary amines .
Scientific Research Applications
Chemistry: p-Aminophenyl p-hydroxycarbanilate is used as a building block in organic synthesis, particularly in the preparation of polymers and advanced materials .
Biology: In biological research, this compound is used in the study of enzyme-substrate interactions and as a probe for investigating biochemical pathways .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of p-Aminophenyl p-hydroxycarbanilate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups play a crucial role in binding to these targets, facilitating various biochemical reactions. The pathways involved may include enzyme inhibition or activation, depending on the specific application .
Comparison with Similar Compounds
p-Aminophenol: Similar in structure but lacks the carbanilate group.
p-Hydroxycarbanilic Acid: Contains the carbanilate group but lacks the amino group.
p-Aminophenyl p-hydroxybenzoate: Similar structure but with a benzoate group instead of a carbanilate group.
Uniqueness: p-Aminophenyl p-hydroxycarbanilate is unique due to the presence of both amino and hydroxy groups attached to the phenyl ring, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
6186-13-6 |
|---|---|
Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
(4-aminophenyl) N-(4-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C13H12N2O3/c14-9-1-7-12(8-2-9)18-13(17)15-10-3-5-11(16)6-4-10/h1-8,16H,14H2,(H,15,17) |
InChI Key |
VEJIFBFPDYXOTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OC(=O)NC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Hydroxy-(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B12811781.png)
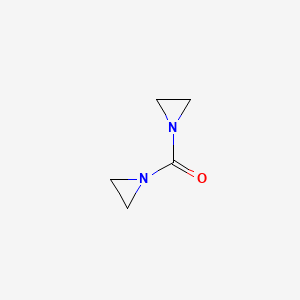
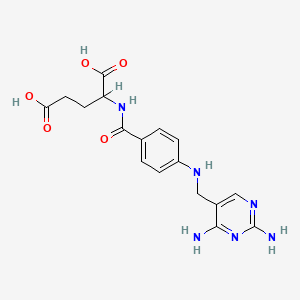
![[4-[[4-[[4-[(4-Phosphonophenyl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]phenyl]phosphonic acid](/img/structure/B12811805.png)
